molecular formula C10H11Br B3419057 Trans-(2-(bromomethyl)cyclopropyl)benzene CAS No. 135911-95-4

Trans-(2-(bromomethyl)cyclopropyl)benzene

Cat. No.: B3419057
CAS No.: 135911-95-4
M. Wt: 211.10 g/mol
InChI Key: QYDBZVRKADDLFQ-UWVGGRQHSA-N
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Description

Trans-(2-(bromomethyl)cyclopropyl)benzene: is a cyclopropyl aromatic compound characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a benzene ring. This compound is notable for its unique structural features, which confer distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution: Products include various substituted cyclopropyl benzene derivatives.

    Oxidation: Products may include cyclopropyl carboxylic acids or ketones.

    Reduction: Products include cyclopropyl alcohols or hydrocarbons.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in research to understand the mechanisms of various organic reactions.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural properties.

Industry:

    Material Science: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various chemical reactions. The bromomethyl group is highly reactive, making it a key site for nucleophilic attack. The cyclopropyl ring can also undergo ring-opening reactions under certain conditions, leading to the formation of new compounds.

Comparison with Similar Compounds

    Cyclopropylbenzene: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    Bromocyclopropane: Does not have the aromatic benzene ring, limiting its applications in aromatic substitution reactions.

Uniqueness: Trans-(2-(bromomethyl)cyclopropyl)benzene is unique due to the combination of the cyclopropyl ring, bromomethyl group, and benzene ring, which together confer a distinct set of chemical properties and reactivity patterns not found in simpler analogs.

Properties

IUPAC Name

[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDBZVRKADDLFQ-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135911-95-4
Record name rac-[(1R,2R)-2-(bromomethyl)cyclopropyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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